![molecular formula C21H26N2O2S B2609166 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide CAS No. 1797219-39-6](/img/structure/B2609166.png)
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is a complex organic compound with a unique structure that combines a dimethylamino group, a phenylsulfanyl group, and an oxan-4-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(dimethylamino)benzoic acid with 4-(phenylsulfanyl)oxan-4-ylmethyl chloride under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzamide derivatives with reduced functional groups.
Substitution: New compounds with substituted dimethylamino groups.
Applications De Recherche Scientifique
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The phenylsulfanyl group may interact with proteins and enzymes, potentially inhibiting or modifying their activity. The oxan-4-yl moiety can influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide: Unique due to its specific combination of functional groups.
4-(dimethylamino)pyridine: Similar in having a dimethylamino group but differs in the rest of the structure.
Phenylsulfanyl derivatives: Share the phenylsulfanyl group but differ in other functional groups.
Uniqueness
This compound is unique due to its combination of a dimethylamino group, a phenylsulfanyl group, and an oxan-4-yl moiety, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-23(2)18-8-6-7-17(15-18)20(24)22-16-21(11-13-25-14-12-21)26-19-9-4-3-5-10-19/h3-10,15H,11-14,16H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYMWAAFDDYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B2609084.png)
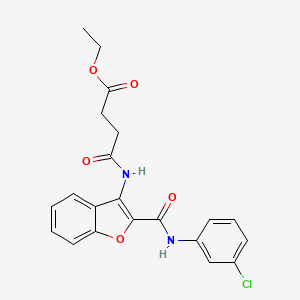
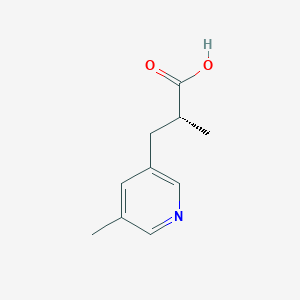
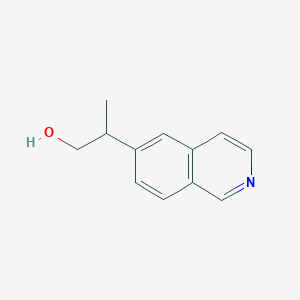
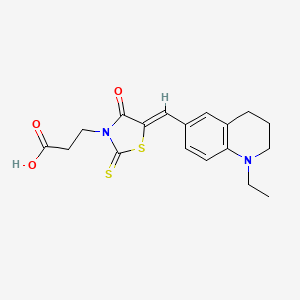
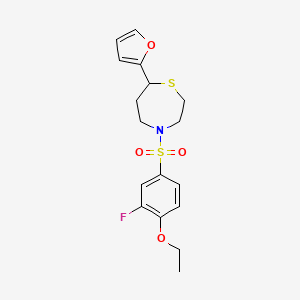
![N-cyclopentyl-4-(3-methylbutyl)-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2609094.png)
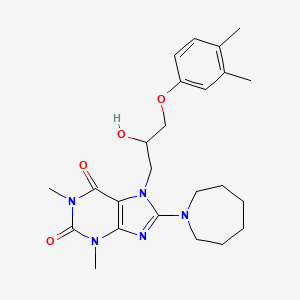
![1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2609096.png)
![N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2609099.png)
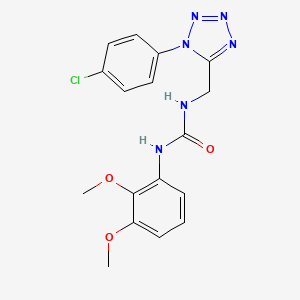
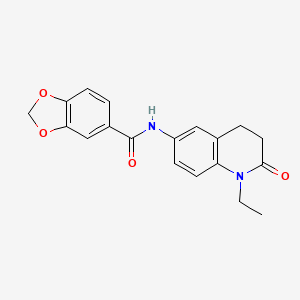
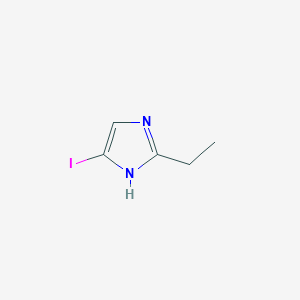
![Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2609105.png)
